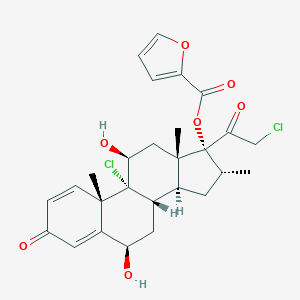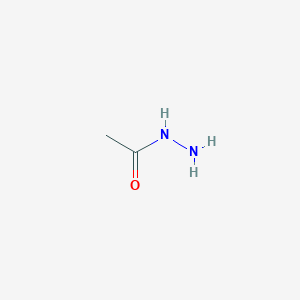
DL-Homocystine-3,3,3',3',4,4,4',4'-d8
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of DL-Homocystine-3,3,3',3',4,4,4',4'-d8 involves a four-step process that leads to a high chemical purity (99%) and isotopic purity of >99% as determined by analytical HPLC and mass spectrometry. This compound has been utilized as an internal standard for the LC-MS quantification of L-homocysteine, a marker for cardiac disease (Adamczyk, Fishpaugh, & Thiruvazhi, 2000).
Molecular Structure Analysis
The structure of DL-Homocysteic acid, closely related to DL-Homocystine, in D2O solution indicates a rearrangement of H-bonding structure from its solid state. This reorganization suggests a partly ionized state of -COOH and a new H-bonding structure formation in solution, which is crucial for understanding the solubility and reactivity of such compounds (Zhang, Yang, Li, Jia, & Wu, 2000).
Chemical Reactions and Properties
Reactions of DL-homocystine with Pd(II) in aqueous hydrochloric solutions reveal the kinetics and mechanisms of disulfide bond disproportionation, forming thiolate and sulfinate complexes. This reaction is irreversible and first-order for DL-homocystine, indicating a specific pathway for its chemical transformations (Petrov, Dergachev, & Golovnev, 2019).
Physical Properties Analysis
The physical properties of DL-Homocystine-3,3,3',3',4,4,4',4'-d8, such as melting point and solubility, can be inferred from studies on similar compounds. DL-Homocysteic acid and its derivatives exhibit characteristic behaviors in different solvents and under varying conditions, suggesting the importance of hydrogen bonding and molecular structure in determining physical properties (Zhang et al., 2000).
Chemical Properties Analysis
The interaction of DL-Homocysteic acid with metal ions such as Na+, K+, Ca2+, and its effect on the chemical properties of these complexes, such as coordination structures and hydrogen bonding rearrangements, provide insights into the chemical behavior of DL-Homocystine-3,3,3',3',4,4,4',4'-d8 in various chemical environments (Zhang, Li, Jia, Weng, & Wu, 2000).
Wissenschaftliche Forschungsanwendungen
Microemulsion Applications : DL-homocysteic acid was found to enhance the solubilization in potassium naphthenate microemulsions, leading to increased droplet growth and homogenization while maintaining the microstructure and transition point (Zhang, Zhou, Su, & Wu, 2005).
Synthesis for Medical Applications : A study demonstrated a facile synthesis method of 3,3,4,4,3′,3′,4′,4′-homocystine-d8, which is an important internal standard for L-homocysteine quantification in cardiac disease markers (Adamczyk, Fishpaugh, & Thiruvazhi, 2000).
Interaction with Metal Ions : Research has shown that D,L-homocysteic acid (DLH) interacts with metal ions, forming complexes at specific pH levels, leading to changes in hydrogen bond networks and ligand skeletal structure (Zhang, Yang, Li, Yang, Weng, & Wu, 2004).
Cardiovascular Risk Assessment : A method using DL-homocysteine has been developed for determining plasma homocysteine concentration and turnover, which is valuable for assessing cardiovascular risk factors (Valerio, Baldo, & Tessari, 2005).
Structural Analysis in Solution : DL-homocysteic acid was found to maintain its H-bonding structure and skeleton in D2O solution, irrespective of concentration changes (Zhang, Yang, Li, Jia, & Wu, 2000).
Preparation for Pharmaceutical Use : A method for preparing optically active homocysteine and homocystine from (RS)-1,3-thiazane-4-carboxylic acid has been developed, which can be used in the preparation of pharmaceuticals (Miyazaki, Ohta, Kawakatsu, Waki, Gogun, Shiraiwa, & Kurokawa, 1993).
Electrochemical Synthesis : An industrial process for electrochemical synthesis of DL-Homocysteine from DL-Homocystine has been developed, demonstrating high material yield and low energy costs, presenting a safer alternative to hazardous reductants (Sanchez-Cano, Montiel, García, Aldaz, & Elías, 1995).
Eigenschaften
IUPAC Name |
2-amino-4-[(3-amino-3-carboxy-1,1,2,2-tetradeuteriopropyl)disulfanyl]-3,3,4,4-tetradeuteriobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/i1D2,2D2,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVZLYBCZNMWCF-SVYQBANQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCC(C(=O)O)N)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])SSC([2H])([2H])C([2H])([2H])C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Homocystine-3,3,3',3',4,4,4',4'-d8 | |
CAS RN |
108641-82-3 | |
| Record name | DL-HOMOCYSTINE-3,3,3',3',4,4,4',4'-D8, 98 ATOM % D | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B32516.png)




